SARS-CoV-2 Mpro-IN-12

SARS-CoV-2 Mpro inhibition IC50 comparison

SARS-CoV-2 Mpro-IN-12 (D026) is a non-covalent, oxindole-based inhibitor of the SARS-CoV-2 main protease (IC50 26.5–27 nM)—approximately 4-fold more potent than Mpro-IN-1 and >2,700-fold more potent than Mpro-IN-43. Its reversible mechanism avoids time-dependent irreversible artifacts, making it the superior choice for steady-state kinetics, high-throughput screening, and washout experiments. Binding allosteric sites at the dimerization interface, it offers a distinct chemotype for scaffold-hopping and resistance profiling—ideal when experimental design demands rapid equilibrium and a well-characterized potency benchmark between nirmatrelvir (~3.1 nM) and weaker tool compounds.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
Cat. No. B12380224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-12
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+
InChIKeyMZIDKDPPIHIDQR-ZVSIBQGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 Mpro-IN-12: Non-Covalent Oxindole-Based Main Protease Inhibitor for Antiviral Research


SARS-CoV-2 Mpro-IN-12 (also designated compound D026) is a small-molecule, non-covalent inhibitor targeting the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 [1]. The compound is characterized by an oxindole core scaffold and demonstrates antiviral activity through inhibition of Mpro, an enzyme essential for viral polyprotein processing and replication [2]. With a molecular weight of 319.35 g/mol and CAS number 370583-15-6, this compound serves as a research tool for studying protease inhibition mechanisms and for screening applications in antiviral discovery programs .

Why SARS-CoV-2 Mpro-IN-12 Cannot Be Interchanged with Other Mpro-IN Series Compounds


Although numerous compounds bearing the 'Mpro-IN' designation target the SARS-CoV-2 main protease, they exhibit profound differences in inhibitory potency, mechanism of action, and chemical scaffold that preclude generic substitution. For instance, SARS-CoV-2 Mpro-IN-12 (IC50: 26.5–27 nM) demonstrates approximately 4-fold higher potency than Mpro-IN-1 (IC50: 116 nM), over 2,700-fold higher potency than Mpro-IN-43 (IC50: 72 µM), and more than 330-fold higher potency than Mpro-IN-7 (IC50: 8.8 µM) [1]. Furthermore, unlike irreversible covalent inhibitors such as Mpro-IN-1, Mpro-IN-12 is a non-covalent inhibitor, which fundamentally alters its binding kinetics, residence time, and suitability for specific experimental designs [2]. These quantitative and mechanistic disparities mean that substituting one Mpro-IN compound for another without verifying target-specific activity data will invalidate comparative analyses and confound experimental interpretation .

SARS-CoV-2 Mpro-IN-12: Head-to-Head Quantitative Differentiation Against Key Comparators


Potency Superiority: Mpro-IN-12 vs. Mpro-IN-1 (116 nM IC50)

SARS-CoV-2 Mpro-IN-12 demonstrates approximately 4.3-fold greater potency against the recombinant Mpro enzyme compared to the widely used irreversible covalent inhibitor SARS-CoV-2 Mpro-IN-1. Mpro-IN-12 exhibits an IC50 of 26.5–27 nM [1], whereas Mpro-IN-1 displays an IC50 of 116 nM under comparable assay conditions . This potency advantage translates to lower compound consumption in enzymatic assays and enables detection of subtle changes in protease activity that may be missed with less potent inhibitors.

SARS-CoV-2 Mpro inhibition IC50 comparison non-covalent inhibitor

Potency Differential: Mpro-IN-12 vs. Mpro-IN-43 (72 µM IC50)

SARS-CoV-2 Mpro-IN-12 exhibits potency that is over 2,700-fold greater than that of SARS-CoV-2 Mpro-IN-43. Mpro-IN-12 has an IC50 of 26.5–27 nM [1], while Mpro-IN-43 displays an IC50 of 72 µM (72,000 nM) [2]. This enormous potency gap highlights the critical importance of selecting the appropriate Mpro-IN compound for experiments requiring robust protease inhibition, particularly in cellular or high-throughput screening contexts where weak inhibition may be undetectable.

SARS-CoV-2 Mpro inhibition potency comparison non-covalent inhibitor

Potency Differential: Mpro-IN-12 vs. Mpro-IN-7 (8.8 µM IC50)

SARS-CoV-2 Mpro-IN-12 is approximately 330-fold more potent than SARS-CoV-2 Mpro-IN-7, with IC50 values of 26.5–27 nM [1] versus 8.8 µM (8,800 nM) [2]. This substantial difference means that Mpro-IN-12 can achieve equivalent levels of enzyme inhibition at concentrations two orders of magnitude lower, reducing solvent exposure and potential off-target effects in cellular assays.

SARS-CoV-2 Mpro inhibition IC50 comparison antiviral research

Mechanistic Differentiation: Non-Covalent vs. Covalent Irreversible Inhibition

Unlike several Mpro-IN series compounds that rely on covalent bond formation with the catalytic cysteine (Cys145) for irreversible inhibition, SARS-CoV-2 Mpro-IN-12 is a non-covalent, reversible inhibitor [1]. This mechanistic distinction is critical for experimental design: covalent inhibitors like Mpro-IN-1 produce time-dependent, irreversible inhibition that can complicate dose-response analyses and washout experiments . In contrast, Mpro-IN-12's non-covalent binding enables straightforward reversible inhibition kinetics, facilitating accurate determination of equilibrium binding constants and structure-activity relationship studies without confounding covalent modification artifacts.

SARS-CoV-2 Mpro inhibition non-covalent inhibitor binding kinetics reversible inhibition

Potency Benchmarking: Mpro-IN-12 vs. Clinical Candidate Nirmatrelvir (PF-07321332)

While not a direct clinical replacement, SARS-CoV-2 Mpro-IN-12 provides a useful benchmark for evaluating novel Mpro inhibitors against the clinically validated standard nirmatrelvir (PF-07321332). Mpro-IN-12 exhibits an IC50 of 26.5–27 nM [1], whereas nirmatrelvir is reported to have an IC50 of approximately 3.1 nM under similar recombinant enzyme assay conditions [2]. The approximately 8.5-fold difference positions Mpro-IN-12 as a moderately potent, non-clinical comparator suitable for assay validation and as a reference compound in screening campaigns where the use of controlled substances (nirmatrelvir) may be restricted.

SARS-CoV-2 Mpro inhibition clinical candidate nirmatrelvir potency comparison

Scaffold Differentiation: Oxindole-Based Mpro-IN-12 vs. Peptidomimetic Covalent Inhibitors

SARS-CoV-2 Mpro-IN-12 is built upon an oxindole core scaffold, distinguishing it from peptidomimetic inhibitors such as GC376 and nirmatrelvir that rely on peptide-like backbones and covalent warheads [1]. The oxindole scaffold confers distinct physicochemical properties including a lower molecular weight (319.35 g/mol) compared to many peptidomimetic Mpro inhibitors (e.g., Mpro-IN-29: 546.59 g/mol) and absence of peptidic bonds, which may influence membrane permeability and metabolic stability profiles . This chemotype divergence provides researchers with a structurally alternative tool compound for probing Mpro active site interactions and for structure-based drug design efforts aimed at developing non-peptidic antiviral agents.

SARS-CoV-2 Mpro inhibition oxindole scaffold peptidomimetic drug-likeness

Optimal Research Applications for SARS-CoV-2 Mpro-IN-12 Based on Verified Quantitative Evidence


High-Sensitivity Enzymatic Assays for Mpro Inhibitor Screening

With an IC50 of 26.5–27 nM against recombinant SARS-CoV-2 Mpro, Mpro-IN-12 serves as a robust positive control or reference inhibitor in fluorescence-based protease assays. Its potency is sufficient to generate clear inhibition windows in 96- and 384-well plate formats, and it is approximately 4-fold more sensitive than Mpro-IN-1 (IC50 116 nM), enabling detection of weaker inhibitors or subtle changes in enzyme activity [1]. The compound's non-covalent binding mechanism avoids time-dependent irreversible inhibition artifacts, making it ideal for steady-state kinetic analyses and high-throughput screening campaigns where rapid equilibrium is desired [2].

Benchmark Compound for Evaluating Novel Mpro Inhibitors Against a Moderate-Potency Reference

Mpro-IN-12 provides a useful intermediate potency benchmark (IC50 ~27 nM) situated between ultra-potent clinical candidates like nirmatrelvir (~3.1 nM) and weaker tool compounds such as Mpro-IN-7 (8.8 µM) [1]. This positions Mpro-IN-12 as an ideal reference standard for structure-activity relationship (SAR) studies, allowing medicinal chemists to gauge whether newly synthesized analogs achieve meaningful potency improvements relative to a well-characterized, commercially available oxindole-based inhibitor [2]. Its non-peptidic scaffold also offers a distinct chemotype for scaffold-hopping campaigns .

Cellular Antiviral Efficacy Studies Requiring Reversible Protease Inhibition

Although cellular EC50 data are not yet available for Mpro-IN-12 in public repositories, its potent enzyme inhibition (IC50 ~27 nM) and non-covalent mechanism support its use in cell-based antiviral assays where washout experiments or reversible inhibition kinetics are required. Unlike covalent inhibitors such as Mpro-IN-1, Mpro-IN-12's reversible binding allows researchers to distinguish between direct protease inhibition and downstream cellular effects that may persist after compound removal [1]. This property is particularly valuable for studying the dynamics of viral polyprotein processing and for assessing combination therapy regimens where reversible inhibition is preferred [2].

Structure-Based Drug Design and Molecular Docking Studies

Mpro-IN-12 belongs to the oxindole class of non-competitive reversible Mpro inhibitors, which have been shown to interact with allosteric sites #2 and #5 of the Mpro dimerization interface [1]. This distinct binding mode—divergent from active-site competitive inhibitors like nirmatrelvir—makes Mpro-IN-12 a valuable tool for computational chemists and structural biologists investigating alternative inhibition mechanisms. Molecular docking and molecular dynamics simulations using the oxindole scaffold can inform the design of next-generation allosteric Mpro inhibitors with potentially lower susceptibility to active-site resistance mutations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.